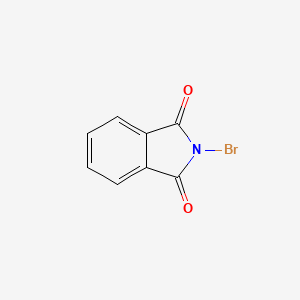
N-Bromoftalimida
Descripción general
Descripción
N-Bromophthalimide (NBP) is a chemical compound that belongs to the family of phthalimides. It is a colorless solid with the molecular formula C8H4BrNO2. It is used in a variety of applications ranging from pharmaceuticals to biochemistry. NBP is particularly useful in the synthesis of a wide range of organic compounds, including those used in drug discovery and development. It is also used as a reagent in the synthesis of a variety of other compounds, including those used in the synthesis of natural products.
Aplicaciones Científicas De Investigación
Síntesis orgánica
La NBP se utiliza ampliamente en la síntesis orgánica debido a su capacidad para actuar como un potente agente oxidante. Facilita diversas reacciones, incluida la oxidación de cetonas, azúcares y otros compuestos orgánicos {svg_1}. Por ejemplo, se ha utilizado en la oxidación de dextrosa en medio ácido, mostrando una dependencia de primer orden en la concentración de NBP {svg_2}. Esta versatilidad convierte a la NBP en un reactivo valioso en la síntesis de moléculas orgánicas complejas.
Ciencias Ambientales
En aplicaciones ambientales, la NBP juega un papel importante en la degradación oxidativa de contaminantes orgánicos. Convierte efluentes industriales tóxicos en sustancias ambientalmente amigables o menos dañinas {svg_3}. Los productos de oxidación de varios compuestos orgánicos por NBP incluyen ácido acético, aldehído, dióxido de carbono, amoníaco, cianuro y ácido aldónico, que son menos perjudiciales para el medio ambiente {svg_4}.
Química Analítica
La NBP se utiliza en química analítica como titulante en determinaciones titrimétricas debido a su reactividad estable y predecible. Se ha utilizado para el análisis cuantitativo de isoniazida en formulaciones farmacéuticas, mostrando su importancia en los procesos de control de calidad {svg_5}.
Productos farmacéuticos
En la industria farmacéutica, la NBP participa en la síntesis de medicamentos e ingredientes farmacéuticos activos. Sus propiedades oxidativas se aprovechan para transformar materias primas en moléculas complejas de fármacos. Por ejemplo, se ha utilizado en la oxidación de ácidos 4-oxo-4-arilbutanoicos, que son significativos en química farmacéutica como agentes antirreumáticos {svg_6}.
Bioquímica
El papel de la NBP en la bioquímica incluye el estudio de la cinética de oxidación de azúcares biológicamente importantes como la galactosa y la dextrosa. Estos estudios ayudan a comprender el comportamiento redox de los carbohidratos, que es crucial para sus funciones biológicas {svg_7}. La oxidación de estos azúcares puede imitar los procesos metabólicos en los sistemas vivos, proporcionando información sobre la producción de energía celular.
Aplicaciones industriales
Industrialmente, la NBP se aplica en la síntesis de diversos productos químicos y materiales. Su reactividad se explota en procesos como reacciones de aminación alílica de alquenos y síntesis enantioselectiva de derivados de biarilo multisustituidos {svg_8}. Estas reacciones son fundamentales para la producción de materiales para diferentes sectores industriales, incluidos los agroquímicos y los productos químicos especiales.
Mecanismo De Acción
Target of Action
N-Bromophthalimide (NBP) is primarily used as an oxidizing agent . It targets a wide range of organic compounds, including ketones , d-arabinose, mannose , and reducing sugars . These organic compounds are the primary targets of NBP, and their oxidation is crucial for various chemical reactions and environmental remediation processes .
Mode of Action
NBP interacts with its targets through an oxidation process . This process involves either the addition of oxygen or the loss of electrons from the target compounds . The oxidation of organic compounds by NBP can occur through both catalyzed and un-catalyzed reactions . NBP sometimes behaves like a base, nucleophile, or hypohalite species , which can influence its interaction with target compounds.
Biochemical Pathways
The oxidation of organic compounds by NBP affects various biochemical pathways. The oxidation products obtained from various organic compounds by NBP include acetic acid, aldehyde, carbon dioxide, ammonia, cyanide, and aldonic acid . These products can participate in various biochemical reactions and pathways, contributing to the conversion of organic compounds into environmentally friendly or less harmful substances .
Pharmacokinetics
The oxidation process it facilitates can convert organic compounds into more benign substances, potentially affecting their bioavailability .
Result of Action
The primary result of NBP’s action is the oxidation of organic compounds into less harmful substances . This oxidation process can lead to the formation of various products, including acetic acid, aldehyde, carbon dioxide, ammonia, cyanide, and aldonic acid . These products can have various molecular and cellular effects, depending on their nature and the specific context in which they are produced.
Action Environment
The action of NBP can be influenced by various environmental factors. For instance, the presence of surfactants can affect the oxidation kinetics of organic compounds by NBP . Additionally, the presence of other compounds, such as mercuric(II) acetate, can also influence the reaction rate . Therefore, the environment in which NBP operates can significantly impact its action, efficacy, and stability.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-Bromophthalimide plays a crucial role in biochemical reactions, primarily as an oxidizing agent. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to oxidize hydroxy acids such as tartaric acid and malic acid in the presence of a cationic surfactant, cetyltrimethylammonium bromide . The oxidation process involves the transfer of electrons from the substrate to N-Bromophthalimide, resulting in the formation of brominated products. This interaction is essential for various biochemical processes, including the degradation of organic pollutants .
Cellular Effects
N-Bromophthalimide affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the oxidation of dextrose by N-Bromophthalimide in acidic medium has been studied, showing a first-order dependence on N-Bromophthalimide and fractional order on dextrose . This indicates that N-Bromophthalimide can modulate cellular metabolism by affecting the rate of biochemical reactions within the cell.
Molecular Mechanism
The molecular mechanism of N-Bromophthalimide involves its action as an oxidizing and brominating agent. It contains a polar N-Br bond, which facilitates the release of bromine ions for bromination reactions . This compound can act as a source of halonium cations, hypohalite species, and nitrogen anions, which are crucial for various biochemical reactions. The oxidation of organic compounds by N-Bromophthalimide often follows a specific kinetic pathway, involving the formation of intermediate species and the subsequent transfer of electrons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Bromophthalimide can change over time. It is known to be stable in the dark but can degrade in the presence of light due to its photochemical activity . This degradation can affect its long-term efficacy in biochemical reactions. Studies have shown that the rate of oxidation reactions involving N-Bromophthalimide can vary depending on the experimental conditions, such as the presence of surfactants and the concentration of reactants .
Dosage Effects in Animal Models
The effects of N-Bromophthalimide vary with different dosages in animal models. Higher doses of N-Bromophthalimide can lead to toxic or adverse effects, while lower doses may be insufficient to achieve the desired biochemical outcomes. It is essential to determine the optimal dosage to balance efficacy and safety. Studies on the dosage effects of N-Bromophthalimide in animal models are limited, but it is crucial to consider the potential threshold effects and toxicity at high doses .
Metabolic Pathways
N-Bromophthalimide is involved in various metabolic pathways, particularly those related to the oxidation of organic compounds. It interacts with enzymes and cofactors that facilitate the transfer of electrons and the formation of brominated products. The metabolic pathways involving N-Bromophthalimide are essential for the degradation of pollutants and the synthesis of various biochemical compounds .
Transport and Distribution
Within cells and tissues, N-Bromophthalimide is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments. The transport and distribution of N-Bromophthalimide are critical for its activity and function in biochemical reactions .
Subcellular Localization
N-Bromophthalimide’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of N-Bromophthalimide is essential for elucidating its role in various biochemical processes .
Propiedades
IUPAC Name |
2-bromoisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARXMDRWROUXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179136 | |
| Record name | N-Bromophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2439-85-2 | |
| Record name | N-Bromophthalimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Bromophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2439-85-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Bromophthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-bromophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BROMOPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EC67S8PWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and structure of N-Bromophthalimide?
A1: N-Bromophthalimide has the molecular formula C8H4BrNO2 and a molecular weight of 226.02 g/mol. Its structure consists of a phthalimide ring with a bromine atom attached to the nitrogen atom.
Q2: How can spectroscopic techniques be used to characterize N-Bromophthalimide?
A2: N-Bromophthalimide can be characterized using various spectroscopic methods. Infrared (IR) spectroscopy reveals characteristic absorption bands for the carbonyl groups and the N-Br bond. []
Q3: Does the stability of N-Bromophthalimide depend on the solvent environment?
A3: While specific studies on solvent effects on NBP stability are limited in the provided research, it's generally understood that N-haloimides can be sensitive to hydrolysis in protic solvents. [] Further research is needed to fully understand the impact of various solvents on its stability.
Q4: How does N-Bromophthalimide function as an oxidizing agent in organic reactions?
A4: N-Bromophthalimide acts as a source of electrophilic bromine. It participates in reactions where it donates a bromine atom, leading to the oxidation of the substrate. This reactivity is evident in its use for oxidizing various functional groups. [, , , , ]
Q5: What are some specific applications of N-Bromophthalimide in organic synthesis?
A5: N-Bromophthalimide finds use in synthesizing various compounds, including:* Aldonic acids: NBP oxidizes D-sucrose to aldonic acids. [] * Ketones and Aldehydes: NBP selectively cleaves oximes to their corresponding carbonyl compounds. [] * Symmetrical Disulfides: NBP facilitates the chemoselective oxidation of thiols to symmetrical disulfides. []
Q6: How does N-Bromophthalimide interact with alkynes in radical addition reactions?
A6: NBP adds to alkynes via a radical mechanism, introducing a bromine atom and a phthalimidyl moiety to vicinal carbon atoms. The regio- and stereoselectivity of these additions are influenced by steric and electronic effects. []
Q7: How does the structure of N-Bromophthalimide contribute to its reactivity as an oxidizing agent?
A7: The presence of the electron-withdrawing phthalimide group adjacent to the nitrogen atom makes the bromine atom in NBP highly electrophilic, enhancing its oxidizing ability.
Q8: Are there any studies comparing the reactivity of N-Bromophthalimide to other N-haloimides?
A8: While direct comparisons are limited in the provided research, some studies use N-bromosuccinimide (NBS) alongside NBP. [, , ] Further research comparing their reactivity and potential for different applications would be valuable.
Q9: How do micellar systems influence the reactivity of N-Bromophthalimide?
A9: Studies reveal that the presence of micelles can significantly impact the rate of NBP-mediated oxidations. * Cationic micelles, such as cetyltrimethylammonium bromide (CTAB), often catalyze the reactions, potentially due to enhanced substrate and oxidant concentrations within the micellar pseudophase. [, , , , , , , , , ]* Anionic micelles, like sodium dodecyl sulfate (SDS), generally exhibit an inhibitory effect, likely due to electrostatic repulsions between the negatively charged micellar surface and the reactants. [, , , , ]
Q10: What kinetic models have been used to explain the influence of micelles on N-Bromophthalimide-mediated reactions?
A10: Researchers have employed various kinetic models, including:* Berezin's model: This model helps explain the catalytic role of micelles by considering the binding of reactants to the micellar surface. [, , ]* Piszkiewicz's model: This model, based on the Hill equation, accounts for cooperative interactions between the reactants and the micelles. [, ] * Menger-Portnoy model: This model considers both the micelle-substrate binding equilibrium and the reaction kinetics within the micellar pseudophase. []
Q11: What are some common analytical techniques used to monitor reactions involving N-Bromophthalimide?
A12: Researchers frequently employ techniques like:* Iodometry: This method quantifies the consumption of NBP during the reaction. [, , , , , ]* Potentiometry: This technique monitors changes in electrode potential, providing insights into reaction kinetics. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



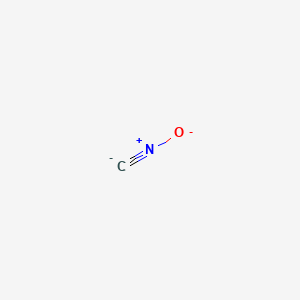
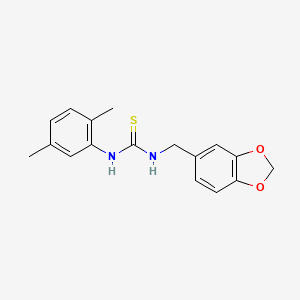

![1-[4-[2-(2-Propan-2-ylidenehydrazinyl)-4-thiazolyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B1208222.png)


![3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1208227.png)

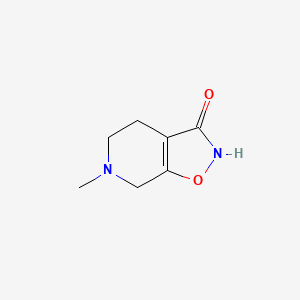


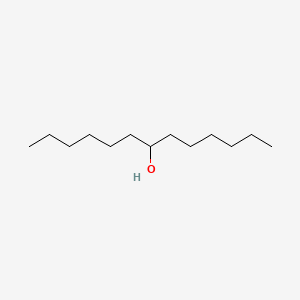
![benzyl N-[5-(diaminomethylideneamino)-1-[[6'-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1208237.png)
